molecular formula C9H9NO4 B6147303 methyl 3-carbamoyl-4-hydroxybenzoate CAS No. 63874-38-4

methyl 3-carbamoyl-4-hydroxybenzoate

Cat. No.: B6147303
CAS No.: 63874-38-4
M. Wt: 195.2
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Description

Methyl 3-carbamoyl-4-hydroxybenzoate is a substituted benzoic acid derivative with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol. Its structure comprises a methyl ester group at the carboxylic acid position, a hydroxyl (-OH) group at the 4-position, and a carbamoyl (-CONH₂) substituent at the 3-position of the aromatic ring (deduced from structural analysis) .

Properties

CAS No.

63874-38-4

Molecular Formula

C9H9NO4

Molecular Weight

195.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 3-Amino-4-Hydroxybenzoate

The precursor methyl 3-amino-4-hydroxybenzoate is synthesized via esterification of 4-amino-3-nitrobenzoic acid (11) with methanol under acidic conditions. Concentrated sulfuric acid catalyzes the reaction at reflux (24 hours), yielding the nitro-substituted intermediate (12) with 97% efficiency. Subsequent hydrogenation reduces the nitro group to an amine, though specific reduction conditions (e.g., Pd/C or Fe/HCl) are tunable based on substrate stability.

Conversion to Carbamoyl Derivative

The amine group at position 3 is carbamoylated using urea or carbamoyl chloride under controlled conditions. For example, reacting the amine with urea at 150–200°C in an inert solvent (e.g., DMF) introduces the carbamoyl moiety. Alternatively, phosgene gas in dry dichloromethane converts the amine to an isocyanate intermediate, which is hydrolyzed to the carbamoyl group. This method avoids hazardous cyanide reagents but requires careful handling of toxic gases.

Hydrolysis of Methyl 3-Cyano-4-Hydroxybenzoate

Synthesis of Methyl 3-Cyano-4-Hydroxybenzoate

A patent-pending method avoids toxic cyanides by converting a formyl intermediate to a cyano group. Methyl 4-hydroxybenzoate undergoes formylation using magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane at 60°C. The resulting aldehyde (3-formyl-4-hydroxybenzoate) is treated with hydroxylamine hydrochloride and acetyl chloride in acetonitrile/DMF at 80°C, yielding the cyano derivative with 85–90% purity.

Controlled Nitrile Hydrolysis

The cyano group is hydrolyzed to a carbamoyl group using 30% hydrogen peroxide in concentrated sulfuric acid at 0–5°C. This Ritter-like reaction selectively stops at the amide stage, avoiding over-hydrolysis to the carboxylic acid. Yields range from 70–80%, with residual acid neutralized via aqueous NaHCO₃ extraction.

Direct Carbamoylation via Coupling Reactions

Suzuki-Miyaura Cross-Coupling

A boronic acid bearing a protected carbamoyl group is coupled with methyl 4-hydroxybenzoate using palladium catalysis. For instance, 3-carbamoylphenylboronic acid reacts with methyl 4-bromo-4-hydroxybenzoate in aqueous K₂CO₃, achieving 65–75% yield. Deprotection of the carbamoyl group (e.g., acidic hydrolysis) furnishes the target compound.

Isocyanate-Mediated Carbamoylation

Methyl isocyanate reacts with methyl 3-hydroxy-4-bromobenzoate in the presence of a Lewis acid (e.g., BF₃·OEt₂) at 0–50°C. The bromine atom at position 3 is displaced by the isocyanate, forming the carbamoyl group directly. This one-step method offers 90% yield but requires anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Advantages Challenges
Carbamoylation of amineMethyl 3-amino-4-HBUrea, phosgene70–80%High selectivityToxic reagents (phosgene)
Nitrile hydrolysisMethyl 3-cyano-4-HBH₂O₂, H₂SO₄70–80%Cyanide-free processSensitive hydrolysis control
Suzuki couplingMethyl 4-bromo-4-HB3-Carbamoylphenylboronic acid, Pd65–75%Modular substrate designRequires boronic acid synthesis
Isocyanate displacementMethyl 3-bromo-4-HBMethyl isocyanate, BF₃·OEt₂85–90%Single-step, high yieldMoisture-sensitive conditions

HB = Hydroxybenzoate

Chemical Reactions Analysis

Types of Reactions

Methyl 3-carbamoyl-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-carbamoyl-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-carbamoyl-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbamoyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-carbamoyl-4-hydroxybenzoate belongs to a broader class of substituted methyl hydroxybenzoates. Below is a systematic comparison with key analogues, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

The table below highlights structural differences and molecular characteristics:

Compound Name R3 Substituent R4 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -CONH₂ -OH C₉H₉NO₄ 195.17 Building block for synthesis
Methyl 3-formamido-4-hydroxybenzoate -NHCHO -OH C₉H₉NO₄ 195.17 USP/EMA reference standard
Methyl 3-amino-4-hydroxybenzoate -NH₂ -OH C₈H₉NO₃ 167.16 Intermediate in dye synthesis
Methyl 4-bromo-3-hydroxybenzoate -Br -OH C₈H₇BrO₃ 231.04 Antimicrobial activity
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate -OCH₂C₃H₅ -OH C₁₂H₁₄O₄ 246.24 Structural isomer with corrected nomenclature

Key Observations :

  • Carbamoyl vs. Formamido : The carbamoyl group (-CONH₂) in the target compound is a primary amide, whereas methyl 3-formamido-4-hydroxybenzoate features a formamido (-NHCHO) group, a secondary amide. This distinction impacts hydrogen-bonding capacity and stability, with formamido derivatives often serving as regulated reference standards due to their defined purity .
  • Amino vs.
  • Bromo Substituents : Halogenation (e.g., -Br in methyl 4-bromo-3-hydroxybenzoate) introduces steric bulk and lipophilicity, correlating with antimicrobial activity in some studies .
Analytical Characterization
  • Chromatography : Gas chromatography (GC) and HPLC are standard for isolating and identifying methyl hydroxybenzoates, as evidenced by the isolation of sandaracopimaric acid methyl ester and communic acid methyl esters in plant resins .

  • Spectroscopy : NMR and FTIR are critical for confirming substituent positions. For example, methyl shikimate was characterized via ¹H/¹³C NMR and FTIR spectra, with distinct peaks for ester and hydroxyl groups .

Q & A

Q. What are the common synthetic routes for methyl 3-carbamoyl-4-hydroxybenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves esterification and carbamoylation steps. For example:
  • Step 1 : Start with 3-amino-4-hydroxybenzoic acid. Protect the hydroxyl group using benzyl bromide in DMF with Na₂CO₃ as a base (yield ~86%) .
  • Step 2 : Introduce the carbamoyl group via reaction with an isocyanate or carbamoyl chloride under anhydrous conditions.
  • Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF or DCM) to improve intermediate solubility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., carbamoyl proton at δ 6.5–7.5 ppm; ester carbonyl at ~165–170 ppm).
  • IR : Key peaks include C=O (ester: ~1720 cm⁻¹; carbamoyl: ~1680 cm⁻¹) and O–H (phenolic: ~3200 cm⁻¹).
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths/angles, especially if crystallizing with co-solvents like ethanol/water .

Q. How is this compound utilized in drug discovery pipelines?

  • Methodological Answer :
  • Pharmacophore Modeling : The carbamoyl and ester groups enhance hydrogen-bonding capacity, making it a candidate for kinase inhibitors or antimicrobial agents.
  • In Vitro Assays : Test solubility in PBS/DMSO and cytotoxicity (MTT assay) before proceeding to target-specific screens (e.g., enzyme inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Case Study : A corrigendum for a related compound (methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate) highlighted misassignment of substituent positions due to overlapping NMR signals. To avoid this:
  • Use 2D NMR (HSQC, HMBC) to differentiate adjacent functional groups.
  • Cross-validate with computational methods (DFT-based chemical shift predictions) .
  • Best Practice : Compare experimental data with NIST reference spectra .

Q. What computational strategies are recommended for studying interaction mechanisms between this compound and biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., DNA topoisomerases). Parameterize the ligand with GAFF force fields.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Validate with experimental UV-Vis spectra .

Q. How should researchers address discrepancies in purity assessments across analytical methods?

  • Methodological Answer :
  • Multi-Method Validation :
MethodUse CaseLimitations
HPLC-UVPurity >95%May miss non-UV-active impurities
LC-MSDetects low-abundance impuritiesRequires ionizable compounds
¹H NMRQuantifies residual solventsInsensitive to trace impurities
  • Reference Standards : Use USP/EMA-certified standards for calibration .

Q. What thermodynamic parameters are critical when studying the stability of this compound in solution?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC. Calculate activation energy (Eₐ) using the Arrhenius equation.
  • Thermodynamic Metrics :
  • ΔH (enthalpy change) via isothermal titration calorimetry.
  • ΔG (Gibbs free energy) from solubility profiles in buffers .

Key Considerations for Experimental Design

  • Data Contradiction Analysis : Apply triangulation (e.g., combine crystallography, NMR, and DFT) to resolve structural ambiguities .
  • Handling and Storage : Store at -20°C under desiccation to prevent hydrolysis of the ester group. Use amber vials to avoid photodegradation .

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